molecular formula C19H13NO B091110 2-Biphenylbenzoxazole CAS No. 17064-45-8

2-Biphenylbenzoxazole

Cat. No.: B091110
CAS No.: 17064-45-8
M. Wt: 271.3 g/mol
InChI Key: CYCMQKNWEVYOIJ-UHFFFAOYSA-N
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Description

2-Biphenylbenzoxazole is a heterocyclic aromatic compound that consists of a benzoxazole ring fused with a biphenyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit a range of biological activities and chemical reactivity, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenylbenzoxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes or ketones. One common method includes the reaction of 2-aminophenol with benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under mild conditions . The reaction is usually carried out in an organic solvent such as ethanol at a temperature of around 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Biphenylbenzoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Biphenylbenzoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins involved in disease processes. The compound’s planar structure allows it to form π-π stacking interactions and hydrogen bonds with biological targets, enhancing its binding affinity and specificity . These interactions can lead to the modulation of cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-phenylphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCMQKNWEVYOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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